3-Acetamido-5-aminobenzoic acid
Overview
Description
3-Acetamido-5-aminobenzoic acid is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzoic acid, featuring both acetamido and amino functional groups
Mechanism of Action
Target of Action
3-Acetamido-5-aminobenzoic acid, also known as Acedoben , is a small molecule that is still in the experimental stage . It is known that para-aminobenzoic acid (paba) compounds, which include this compound, have shown potential as therapeutic agents with anticancer, anti-alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties .
Mode of Action
Paba-based therapeutic chemicals, including this compound, are known to interact with their molecular targets in biological processes .
Biochemical Pathways
It is known that paba is a key intermediate in the biosynthesis of folate, a crucial vitamin required for dna synthesis and replication . Therefore, it can be inferred that this compound may potentially affect the folate biosynthesis pathway.
Result of Action
It is known that paba compounds have shown potential as therapeutic agents with various properties, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that it can be used in biological studies for quality environmental risk assessment of photolytic transformation products of iodinated x-ray contrast agent diatrizoic acid .
Biochemical Analysis
Biochemical Properties
The role of 3-Acetamido-5-aminobenzoic acid in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
It is likely that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known that the compound can undergo oxidation to produce other compounds .
Metabolic Pathways
It is likely that it interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetamido-5-aminobenzoic acid can be synthesized through several methods. One common approach involves the acetylation of 3,5-diaminobenzoic acid in an aqueous solution in the presence of a mineral acid . Another method includes the gradual introduction of this compound into an aqueous acid system containing an excess of iodine chloride (ICl) in a stabilized form .
Industrial Production Methods
Industrial production of this compound often involves large-scale acetylation processes. The use of mineral acids and controlled reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-5-aminobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-acetamido-5-carboxyfuran under specific conditions.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include copper oxide (CuO), iodine (I2), and pyridine (Py).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: 3-Acetamido-5-carboxyfuran.
Reduction: Reduced derivatives with modified functional groups.
Substitution: A wide range of substituted benzoic acid derivatives.
Scientific Research Applications
3-Acetamido-5-aminobenzoic acid has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Para-aminobenzoic acid (PABA): An aromatic compound with similar functional groups, widely used in pharmaceuticals and cosmetics.
3-Acetamido-5-acetylfuran: A derivative with a furan ring, used in the production of nitrogen-containing polymers.
Uniqueness
3-Acetamido-5-aminobenzoic acid is unique due to its specific combination of acetamido and amino groups on the benzoic acid backbone. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-acetamido-5-aminobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-5(12)11-8-3-6(9(13)14)2-7(10)4-8/h2-4H,10H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETVYNZSWPLKAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065855 | |
Record name | Benzoic acid, 3-(acetylamino)-5-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15089-84-6 | |
Record name | 3-(Acetylamino)-5-aminobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15089-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-(acetylamino)-5-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015089846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetamido-5-aminobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15500 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3-(acetylamino)-5-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3-(acetylamino)-5-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetamido-5-aminobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Acetamido-5-aminobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4RDY5R28N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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